molecular formula C6H10ClNO2 B1206775 Isoguvacine Hydrochloride CAS No. 64603-90-3

Isoguvacine Hydrochloride

Cat. No.: B1206775
CAS No.: 64603-90-3
M. Wt: 163.60 g/mol
InChI Key: SUWREQRNTXCCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

Isoguvacine emerged from systematic efforts to develop conformationally restricted analogues of γ-aminobutyric acid (GABA) during the 1970s. The compound was first synthesized by Povl Krogsgaard-Larsen and collaborators as part of a broader initiative to create selective GABA receptor agonists. By incorporating the GABA backbone into a tetrahydropyridine ring system, researchers aimed to reduce conformational flexibility while retaining affinity for GABA receptors. This approach aligned with contemporaneous work on muscimol and related heterocyclic compounds, which demonstrated that rigid structural frameworks could enhance receptor specificity.

Initial pharmacological characterization revealed that isoguvacine selectively activated GABAA receptors without interacting with GABAB receptors or GABA uptake systems. Its discovery marked a pivotal advancement in neuropharmacology, providing the first evidence that semi-rigid GABA analogues could retain agonist activity while avoiding the nonspecific effects observed with earlier compounds like imidazole-4-acetic acid. The structural insights gained from isoguvacine’s development directly informed subsequent work on thioisoguvacine and isoguvacine oxide, which further refined GABAA receptor targeting.

Classification as a GABA Analogue

Isoguvacine (1,2,3,6-tetrahydropyridine-4-carboxylic acid) belongs to the class of cyclic GABA analogues characterized by restricted molecular conformations. Its structural relationship to GABA is defined by three key features:

  • Bioisosteric Replacement : The carboxyl group remains intact, while the amino group is integrated into a partially saturated heterocyclic ring.
  • Planar Geometry : The tetrahydropyridine ring enforces a near-planar arrangement of the carboxylic acid and protonated nitrogen moieties, mimicking GABA’s extended conformation at GABAA receptors.
  • Stereoelectronic Properties : With a pKa of 4.2 for the carboxylic acid group and 9.8 for the tertiary amine, isoguvacine maintains zwitterionic character under physiological conditions, similar to GABA.

Table 1: Structural Comparison of GABA Analogues

Compound Structure GABAA EC50 (µM) GABAB Affinity
GABA Flexible amino acid 2.5–5.0 High
Isoguvacine Tetrahydropyridine 3.7–17.3 Negligible
Muscimol Isoxazole derivative 0.8–1.2 Low
THIP Bicyclic isoxazole 1.5–4.0 None

This structural rigidity enables isoguvacine to discriminate between GABA receptor subtypes, making it a critical tool for probing GABAA receptor physiology.

Significance in Neuropharmacology Research

Isoguvacine has become indispensable for investigating GABAA receptor-mediated inhibition in central nervous system pathways. Key applications include:

  • Epilepsy Research : Suppression of low-magnesium-induced seizure-like activity in hippocampal slices at 10–100 µM concentrations. The compound’s ability to modulate chloride influx without affecting glutamatergic transmission makes it ideal for studying ionic imbalance in epileptogenesis.
  • Dopaminergic Regulation : At 5–20 µM, isoguvacine blocks N-methyl-D-aspartate (NMDA)-induced bursting in substantia nigra dopaminergic neurons by increasing membrane conductance, revealing GABAA-mediated shunting inhibition mechanisms.
  • Receptor Subtype Profiling : Functional studies in recombinant systems show subunit-dependent efficacy:
    • α1β2γ2: EC50 = 13 µM
    • α5β2γ2: EC50 = 0.78 µM
    • ρ1 homomers: EC50 = 3.1 µM

These findings underscore its utility in characterizing extrasynaptic GABAA receptors containing α5 or ρ subunits.

Position in the Development of Selective GABAA Agonists

Isoguvacine occupies a unique niche in the evolution of GABAA agonists due to its balanced receptor specificity and synthetic accessibility. Compared to earlier agents:

  • Selectivity Over Muscimol : While muscimol exhibits higher potency (EC50 ~1 µM), it shows affinity for GABAC receptors and glycine transporters. Isoguvacine’s selectivity ratio (GABAA/GABAC) exceeds 100:1.
  • Pharmacokinetic Advantages : Unlike zwitterionic compounds such as piperidine-4-sulfonic acid, isoguvacine’s logP of -1.2 enables limited blood-brain barrier penetration, making it suitable for focal administration in slice preparations.
  • Template for Derivative Synthesis : The tetrahydropyridine scaffold has spawned prodrugs like isoguvacine oxide, which exhibits enhanced CNS bioavailability while retaining subtype selectivity.

Figure 1: Timeline of Key GABAA Agonist Development
1970: Muscimol isolated from Amanita muscaria 1975: Isoguvacine first synthesized 1979: THIP characterized as analgesic 1983: Isoguvacine oxide demonstrates in vivo activity

Properties

IUPAC Name

1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7H,2-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWREQRNTXCCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64603-90-3 (Parent)
Record name 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00218663
Record name 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68547-97-7, 64603-90-3
Record name 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Triflate Intermediate Preparation

The foundational approach to isoguvacine involves the methoxycarbonylation of vinylic triflates derived from 4-piperidone precursors. Rohra et al. (1996) developed a regioselective method starting with 4-piperidone, which undergoes triflation at the α,β-unsaturated ketone position using triflic anhydride (Tf₂O) in the presence of 2,6-lutidine. The resulting vinylic triflate (7a) serves as a key intermediate for subsequent carbonylation.

Palladium-Catalyzed Methoxycarbonylation

The triflate intermediate undergoes palladium-catalyzed methoxycarbonylation under CO atmosphere in methanol. Using Pd(OAc)₂ and triphenylphosphine (PPh₃) as a catalytic system, the reaction achieves quantitative conversion to methyl 1,2,3,6-tetrahydropyridine-4-carboxylate. This step is critical for introducing the carboxylic acid moiety while preserving the tetrahydropyridine ring’s unsaturation.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%)

  • Solvent: MeOH

  • Temperature: 60°C

  • CO Pressure: 1 atm

  • Yield: 89–92%

Hydrolysis to Isoguvacine

The methyl ester is hydrolyzed using aqueous HCl (6 M) under reflux to yield isoguvacine. This step proceeds with >95% conversion, and the product is purified via recrystallization from ethanol-water.

Stereochemical Considerations in Isoguvacine Oxide Synthesis

Epoxidation Strategies

Isoguvacine oxide (3,4-epoxypiperidine-4-carboxylic acid), a bicyclic analog, is synthesized via epoxidation of isoguvacine derivatives. Frølund et al. (1995) resolved enantiomers of benzyl-protected isoguvacine oxide using chiral chromatography on cellulose triacetate, achieving enantiomeric excess (ee) >98.8%.

Deprotection and Pharmacological Relevance

Hydrogenolysis of the resolved enantiomers (2 and 3, Scheme 1) over Pd/C yields (+)- and (−)-isoguvacine oxide. Despite structural modifications, both enantiomers exhibit comparable GABA_A receptor binding (IC₅₀ = 0.20–0.32 μM), underscoring the method’s utility for stereochemically pure analogs.

Optimization of Reaction Conditions

Catalyst and Ligand Screening

Rohra et al. (1996) systematically evaluated Pd catalysts and ligands for methoxycarbonylation efficiency:

Catalyst SystemLigandYield (%)Selectivity (%)
Pd(OAc)₂PPh₃9298
PdCl₂PPh₃8595
Pd(OAc)₂BINAP7890

PPh₃ emerges as optimal due to its electron-donating properties, stabilizing Pd intermediates during CO insertion.

Solvent and Temperature Effects

Methanol enhances nucleophilic attack during carbonylation, while elevated temperatures (60°C) accelerate CO insertion without side reactions. Polar aprotic solvents (e.g., DMF) reduce yields due to ligand dissociation.

Analytical Characterization of Isoguvacine

Spectroscopic Validation

  • IR Spectroscopy : A strong absorption at 1720 cm⁻¹ confirms the ester carbonyl group pre-hydrolysis. Post-hydrolysis, the carboxylic acid O–H stretch appears at 2500–3000 cm⁻¹.

  • ¹H NMR (D₂O) : Key signals include δ 3.15–3.45 (m, 2H, H-2 and H-6), 2.85–3.00 (m, 1H, H-3), and 2.60–2.75 (m, 1H, H-5).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) reveals >99% purity for isoguvacine synthesized via methoxycarbonylation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
MethoxycarbonylationHigh regioselectivity, scalableRequires Pd catalyst89–92
Epoxidation/ResolutionStereochemical controlMulti-step, low throughput65–73

The methoxycarbonylation route is preferred for bulk synthesis, while enantioselective epoxidation caters to pharmacological studies requiring chiral purity .

Chemical Reactions Analysis

Types of Reactions: Isoguvacine undergoes various chemical reactions, including:

    Oxidation: Isoguvacine can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert isoguvacine to its corresponding alcohol derivatives.

    Substitution: Isoguvacine can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoguvacine can yield carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

Pharmacological Properties

Isoguvacine exhibits significant binding affinity to GABA_A receptors, mimicking the effects of gamma-aminobutyric acid (GABA). Research indicates that isoguvacine binds to membrane preparations in the rat forebrain with pharmacological characteristics akin to those of GABA at post-synaptic sites. It is transported into synaptosomal preparations by a high-affinity GABA uptake system and released in a calcium-dependent manner .

Key Characteristics:

  • Agonist Activity : Isoguvacine acts as a GABA_A receptor agonist, influencing synaptic transmission and neuronal excitability.
  • Mechanism of Action : Its ability to modulate GABAergic activity suggests potential applications in neurological conditions characterized by altered GABA signaling.

Neurological Disorders

Isoguvacine has been investigated for its potential in treating various neurological disorders. Its action as a GABA_A agonist positions it as a candidate for conditions such as epilepsy and anxiety disorders.

  • Seizure Suppression : In organotypic hippocampal brain slices, isoguvacine has shown efficacy in suppressing low magnesium-induced seizure-like events .

Autism Spectrum Disorders

Recent studies have explored isoguvacine's role in modulating sensory processing in autism. In animal models, it has been observed to reduce heightened reactions to touch, suggesting its potential use in managing sensory sensitivities associated with autism .

  • Case Study : In experiments with genetically modified mice lacking specific genes related to autism (e.g., SHANK3), isoguvacine administration led to decreased sensitivity to tactile stimuli . This indicates a possible therapeutic pathway for alleviating certain traits of autism.

Comparative Analysis with Other Compounds

CompoundMechanism of ActionApplication AreaNotable Findings
IsoguvacineGABA_A receptor agonistNeurological disordersSuppresses seizure-like activity; reduces touch sensitivity in autism models
MuscimolNon-selective GABA_A agonistGeneral CNS effectsPotent but toxic; less favorable for therapeutic use compared to isoguvacine
THIPSelective GABA_A receptor agonistEpilepsy and anxietyBetter tolerated; penetrates blood-brain barrier unlike isoguvacine

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The table below summarizes key pharmacological and structural differences between isoguvacine and related GABAergic compounds:

Compound Receptor Affinity/Selectivity Potency Relative to GABA Key Structural Features Pharmacokinetic Limitations
Isoguvacine Selective GABAA agonist (bicuculline-sensitive) 0.23 ± 0.026 Zwitterionic, tetrahydropyridine ring Poor BBB penetration
Muscimol GABAA agonist (higher affinity) 5.08 ± 0.707 Isoxazole ring, rigid conformation Moderate BBB penetration
Isonipecotic Acid Weak GABAA agonist 0.011 ± 0.0028 Piperidine ring, non-zwitterionic Limited CNS activity
THIP (Gaboxadol) GABAA agonist (δ-subunit preference) 1.2–1.5× GABA Isoxazolo-pyridine ring, non-zwitterionic Good BBB penetration
4-PIOL Partial GABAA antagonist Antagonistic efficacy: ~30% Non-annulated isoxazole structure Low potency, limited research
N-Methylisoguvacine Inactive at GABAA receptors <0.001 Methylation eliminates zwitterionic property No CNS activity

Functional and Clinical Comparisons

  • Efficacy in Synaptic Modulation :
    • Isoguvacine increases cerebellar Purkinje cell (PC) firing frequency in juvenile rodents by depolarizing GABAA receptors, but this effect becomes inhibitory in adults. This shift occurs earlier in males (postnatal day 14) than females (day 17) .
    • In contrast, THIP maintains consistent inhibitory effects across developmental stages and is used clinically for sleep disorders .
  • Receptor Subunit Selectivity :
    • Isoguvacine lacks specificity for GABAA receptor subtypes (e.g., α1-α6, β1-β3), whereas THIP preferentially targets δ-subunit-containing receptors .

Key Research Findings

Gender- and Age-Dependent Effects

Isoguvacine’s excitatory-to-inhibitory transition in cerebellar PCs is sex- and age-dependent:

  • Male Mice : Inhibitory effects dominate by postnatal day 14 .
  • Female Mice : Excitatory effects persist until day 19, transitioning to inhibition by day 20 .

Prodrug Development

Esterified isoguvacine analogues (e.g., benzoquinolizine derivatives) show enhanced BBB penetration and retain GABAA affinity (e.g., compounds 28 and 29 in exhibit IC₅₀ values <10 μM) .

Antagonist Interactions

  • 4-PIOL : Reduces isoguvacine-induced currents by 72% in spinal neurons, acting as a low-potency GABAA antagonist .
  • Bicuculline : Fully blocks isoguvacine’s effects, confirming GABAA specificity .

Data Tables

Table 1: Receptor Binding Affinities

Compound GABAA IC₅₀ (μM) GABAB Activity Benzodiazepine Interaction
Isoguvacine 1.3–9.3 None None
THIP 0.8–2.5 None Enhances benzodiazepine binding
Muscimol 0.02–0.05 None None

Table 2: Pharmacokinetic Profiles

Compound BBB Penetration Half-Life (in vivo) Clinical Use
Isoguvacine Low Not established Research tool
THIP High 1.5–2 hours Insomnia treatment
Muscimol Moderate 30–60 minutes Experimental epilepsy models

Critical Notes

Limitations of Isoguvacine : Its zwitterionic nature and poor BBB penetration restrict therapeutic applications without prodrug modification .

Sex-Specific Effects : Preclinical studies must account for sex differences in GABAA receptor maturation .

Antagonist Specificity : Compounds like 4-PIOL highlight the need for subtype-selective GABAA modulators .

Biological Activity

Isoguvacine, chemically known as 1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride, is a potent agonist of the GABA (gamma-aminobutyric acid) receptor, particularly the GABAA_A subtype. This compound has garnered attention due to its significant role in modulating neurotransmission in the central nervous system (CNS). This article delves into the biological activity of isoguvacine, exploring its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Isoguvacine functions primarily as a GABAA_A receptor agonist. It mimics the action of GABA by binding to the GABAA_A receptors, leading to an influx of chloride ions into neurons, which results in hyperpolarization and decreased neuronal excitability. This mechanism is crucial for its anticonvulsant properties.

Key Findings:

  • Binding Affinity : Isoguvacine exhibits a binding profile similar to that of GABA at post-synaptic sites in the rat forebrain. It has been shown to interact with high-affinity GABA uptake systems and is released in a calcium-dependent manner .
  • Comparative Potency : While isoguvacine is effective as a GABA agonist, it is generally less potent than GABA itself in eliciting physiological responses .

Pharmacological Properties

Isoguvacine’s pharmacological profile includes several noteworthy characteristics:

Property Details
Molecular Weight 163.6 g/mol
Chemical Formula C6_6H9_9NO2_2.HCl
Purity ≥99% (HPLC)
CAS Number 68547-97-7
Mechanism GABAA_A receptor agonism
Effects Anticonvulsant, anxiolytic

Experimental Studies

Various studies have explored the effects of isoguvacine on neuronal activity and its potential therapeutic applications:

  • Seizure Suppression : In organotypic hippocampal brain slices, isoguvacine effectively suppressed seizure-like events induced by low magnesium concentration. This suggests its potential use in treating epilepsy .
  • Cell Proliferation : Research indicated that isoguvacine stimulates TM3 cell proliferation in vitro, highlighting its possible role in modulating cellular growth pathways influenced by GABAergic signaling .
  • Neurotransmitter Release Modulation : Isoguvacine has been shown to decrease K+^+-stimulated calcium-dependent release processes, indicating its involvement in neurotransmitter dynamics within synaptic environments .

Case Studies

Recent case studies have provided insights into the clinical implications of isoguvacine:

  • A study investigated the role of isoguvacine in managing pediatric desmoid tumors in conjunction with other treatments like diazepam, suggesting that its GABAergic properties might influence tumor behavior and patient outcomes .
  • Another study focused on the effects of isoguvacine on neuronal firing patterns during developmental stages in bullfrog tadpoles, providing evidence for its role in nervous system development and function .

Q & A

How can researchers determine the optimal concentration of Isoguvacine for in vitro neuronal studies?

Basic Research Question
To establish effective concentrations, researchers should conduct dose-response experiments using electrophysiological recordings (e.g., patch-clamp) or calcium imaging. For example, studies on CA3 pyramidal neurons used 10 µM Isoguvacine to observe GABAergic effects, validated via paired t-tests comparing baseline and post-application spike frequencies . Precedents in hippocampal slice models suggest testing a range (1–50 µM) to account for receptor subtype variability and tissue permeability .

What experimental designs are suitable for distinguishing Isoguvacine’s effects on GABAA receptor subtypes?

Advanced Research Question
Use subtype-selective antagonists (e.g., bicuculline for GABAAρ) alongside Isoguvacine. In rat hippocampus studies, co-application of 5 µM bicuculline methochloride reduced Isoguvacine-induced inhibition of CA1 population spikes, confirming GABAA specificity . Radiolabeled [³H]Isoguvacine binding assays further differentiate receptor affinities in synaptic vs. extrasynaptic regions .

How should researchers address contradictory findings on Isoguvacine’s excitatory vs. inhibitory effects in neuronal models?

Advanced Research Question
Contradictions often arise from model-specific chloride gradients. In Scn1a+/- mice, Isoguvacine increased spike frequency (excitatory) due to altered NKCC1/KCC2 expression, whereas WT neurons showed inhibition. Methodological adjustments include pre-incubating cells in low Cl⁻ solutions to standardize intracellular Cl⁻ levels . Species differences (e.g., rat vs. human respiratory-sympathetic coupling) also necessitate validation across models .

What controls are essential for Isoguvacine experiments to ensure data reliability?

Basic Research Question
Include vehicle controls (e.g., DMSO/KU solutions) to account for solvent effects . Antagonist controls (e.g., bicuculline) confirm GABAA-mediated responses . For in vivo microinjections, sham injections or saline controls isolate drug-specific effects .

How can Isoguvacine’s role in chloride homeostasis be investigated mechanistically?

Advanced Research Question
Combine Isoguvacine with Cl⁻-sensitive dyes (e.g., MQAE) in live-cell imaging. Pre-incubation with Isoguvacine in 0 Cl⁻ solutions depleted intracellular Cl⁻ stores in retinal amacrine cells, a method adaptable to neurons . Pair this with siRNA knockdown of Cl⁻ transporters (NKCC1/KCC2) to dissect regulatory pathways.

What methodological considerations apply to in vivo microinjection of Isoguvacine?

Basic Research Question
Injection volume critically affects diffusion. In rat IRt studies, 20–40 nl injections limited spread to ~350 µm, avoiding off-target effects on adjacent motor/sympathetic nuclei . Use stereotaxic coordinates validated for the target region and confirm injection sites histologically.

How should dose-response data for Isoguvacine be analyzed statistically?

Basic Research Question
Fit concentration-response curves using nonlinear regression (e.g., GraphPad Prism). In hippocampal studies, EC50 values for Isoguvacine-induced inhibition were calculated from sigmoidal curves, with significance assessed via ANOVA or paired t-tests . Report confidence intervals to quantify variability.

What strategies resolve species-specific discrepancies in Isoguvacine responses?

Advanced Research Question
Comparative studies across species (e.g., rat vs. mouse) must control for receptor subtype expression and Cl⁻ gradient regulators. In rats, post-I respiratory activity dominated Isoguvacine’s effects, unlike in pigs or humans . Cross-validate findings using human induced pluripotent stem cell (iPSC)-derived neurons or transgenic models.

How can researchers validate Isoguvacine’s specificity in complex neural circuits?

Advanced Research Question
Combine optogenetics with Isoguvacine application. For example, activate ChAT+ neurons in the IRt while applying Isoguvacine to isolate post-inspiratory activity . Use CRISPR-edited GABAA receptor knockout models to confirm on-target effects.

What are best practices for integrating Isoguvacine data into broader GABAergic signaling models?

Advanced Research Question
Use systems biology tools (e.g., COPASI) to model Isoguvacine’s binding kinetics and downstream Cl⁻ dynamics. Incorporate published EC50 values and receptor occupancy rates . Meta-analyses of transcriptomic datasets (e.g., GEO) can link Isoguvacine effects to GABA receptor subunit expression patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Isoguvacine Hydrochloride
Reactant of Route 2
Isoguvacine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.